molecular formula C17H20BNO2 B12941934 (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid

(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid

Cat. No.: B12941934
M. Wt: 281.2 g/mol
InChI Key: HSBYGDGNPUKWAW-UHFFFAOYSA-N
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Description

(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorenyl moiety, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid typically involves the borylation of a suitable fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of flow reactors allows for better heat and mass transfer, reducing reaction times and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .

Biology

The compound’s boronic acid group can interact with diols and other biomolecules, making it useful in the development of biosensors and diagnostic tools.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. The compound’s ability to form stable complexes with biomolecules can be leveraged for drug delivery and targeting .

Industry

Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic devices. Its unique chemical properties enable the development of materials with specific electronic and optical characteristics .

Mechanism of Action

The mechanism of action of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating its use in sensing and catalysis. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

[7-(dimethylamino)-9,9-dimethylfluoren-2-yl]boronic acid

InChI

InChI=1S/C17H20BNO2/c1-17(2)15-9-11(18(20)21)5-7-13(15)14-8-6-12(19(3)4)10-16(14)17/h5-10,20-21H,1-4H3

InChI Key

HSBYGDGNPUKWAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C)C)(O)O

Origin of Product

United States

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